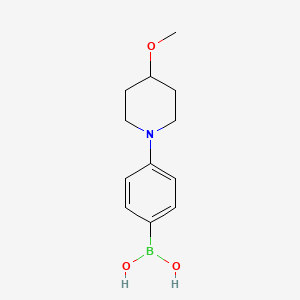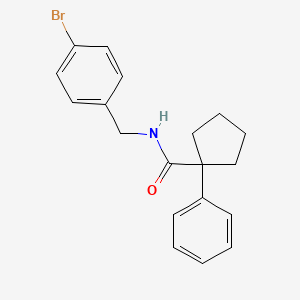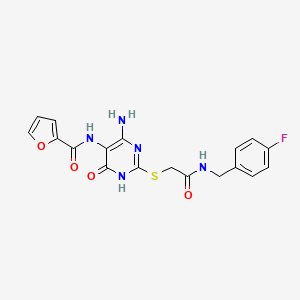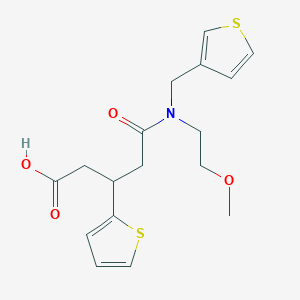
4-(4-Methoxypiperidin-1-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Methoxypiperidin-1-yl)phenylboronic acid” is a chemical compound with the CAS Number: 1228182-84-0 . It has a molecular weight of 235.09 .
Molecular Structure Analysis
The InChI code for “4-(4-Methoxypiperidin-1-yl)phenylboronic acid” is1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(4-Methoxypiperidin-1-yl)phenylboronic acid” has a molecular weight of 235.09 . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Periodontitis Treatment
4-(4-Methoxypiperidin-1-yl)phenylboronic acid: has been utilized in the development of ROS-responsive multifunctional nanoparticles for the treatment of periodontitis . These nanoparticles are designed to release curcumin in a reactive oxygen species (ROS) environment, which is common in periodontal diseases. The compound’s ability to enhance cellular uptake and retain antimicrobial efficacy makes it a promising candidate for dental therapeutics.
Glucose-Sensitive Hydrogels
This compound plays a crucial role in the design of glucose-sensitive hydrogels . These hydrogels are capable of releasing hypoglycemic drugs, such as insulin, in response to elevated glucose levels. This application is particularly significant for diabetes management, offering a potential for self-regulating insulin delivery systems.
Selective Binding Affinity
In the field of analytical chemistry, 4-(4-Methoxypiperidin-1-yl)phenylboronic acid demonstrates a high binding affinity to specific molecules like adenosine and catechol . This selective binding is essential for the development of targeted drug delivery systems and for the creation of more efficient and selective sensors.
Drug Delivery Systems
The compound is being researched for its potential in structurally modifying drug delivery systems . By incorporating it into the molecular structure, researchers aim to develop delivery systems that can respond to specific stimuli, enhancing the effectiveness of the therapeutic agents they carry.
Biosensors
4-(4-Methoxypiperidin-1-yl)phenylboronic acid: is investigated for its application in biosensors . Its capacity to form complexes with sugars makes it suitable for glucose detection, which is vital for monitoring diabetic conditions.
Environmental Monitoring
The compound’s reactive nature with specific chemicals makes it a candidate for environmental monitoring applications . It could be used to detect and measure the presence of certain organic compounds in environmental samples, contributing to pollution control and ecological studies.
Material Science
In material science, this boronic acid derivative is explored for its properties in creating new materials with potential applications in various industries, including electronics and biotechnology .
Analytical Chemistry
Lastly, its role in analytical chemistry is being examined for the development of new methods and techniques for chemical analysis, which could lead to advancements in quality control and research methodologies .
Safety and Hazards
Propriétés
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAIUVIJYKGVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxypiperidin-1-yl)phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)




![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)


![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)